(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one is a complex organic compound characterized by its unique structure, which includes a furan ring fused to a cyclodecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one typically involves multiple steps, starting from simpler organic molecules
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one is unique due to its fused ring structure, which imparts specific chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(9Z)-3,6-dimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one |
InChI |
InChI=1S/C14H18O2/c1-10-6-4-3-5-7-13-14(12(15)8-10)11(2)9-16-13/h3,5,9-10H,4,6-8H2,1-2H3/b5-3- |
InChI Key |
OUKUFNBCECBRES-HYXAFXHYSA-N |
Isomeric SMILES |
CC1CC/C=C\CC2=C(C(=CO2)C)C(=O)C1 |
Canonical SMILES |
CC1CCC=CCC2=C(C(=CO2)C)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.